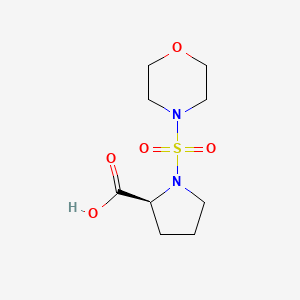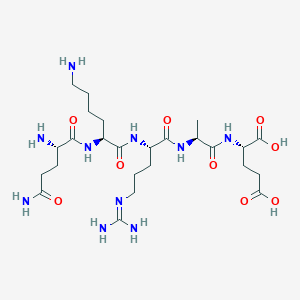
2-(1H-Imidazol-1-yl)ethyl oxolane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-Imidazol-1-yl)ethyl oxolane-2-carboxylate is a compound that features both an imidazole ring and an oxolane (tetrahydrofuran) ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the oxolane ring is a five-membered ether ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)ethyl oxolane-2-carboxylate typically involves the reaction of an imidazole derivative with an oxolane derivative under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the imidazole nitrogen attacks an electrophilic carbon on the oxolane ring, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve efficiency .
化学反应分析
Types of Reactions
2-(1H-Imidazol-1-yl)ethyl oxolane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield various reduced derivatives .
科学研究应用
2-(1H-Imidazol-1-yl)ethyl oxolane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
作用机制
The mechanism of action of 2-(1H-Imidazol-1-yl)ethyl oxolane-2-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
相似化合物的比较
Similar Compounds
Imidazole derivatives: Compounds like 1H-imidazole-4-carboxamide and 2-methyl-1H-imidazole share structural similarities with 2-(1H-Imidazol-1-yl)ethyl oxolane-2-carboxylate.
Oxolane derivatives: Compounds such as tetrahydrofuran-2-carboxylic acid and 2-oxolaneethanol are structurally related.
Uniqueness
This compound is unique due to the combination of the imidazole and oxolane rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
属性
CAS 编号 |
798571-67-2 |
|---|---|
分子式 |
C10H14N2O3 |
分子量 |
210.23 g/mol |
IUPAC 名称 |
2-imidazol-1-ylethyl oxolane-2-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c13-10(9-2-1-6-14-9)15-7-5-12-4-3-11-8-12/h3-4,8-9H,1-2,5-7H2 |
InChI 键 |
JACYKSKHCJKNSS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)C(=O)OCCN2C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]-](/img/structure/B14232880.png)
![Ethyl N-[(undec-10-en-1-yl)oxy]ethanimidate](/img/structure/B14232886.png)
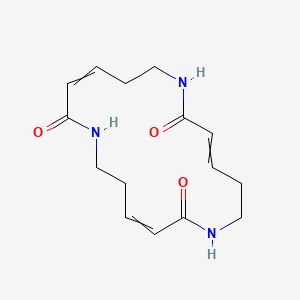
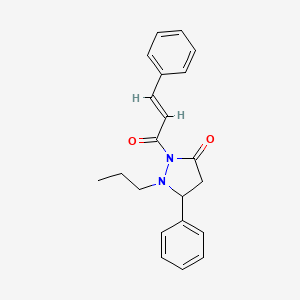
![2,6-Bis({[4-(anthracen-9-YL)phenyl]sulfanyl}methyl)pyridine](/img/structure/B14232915.png)
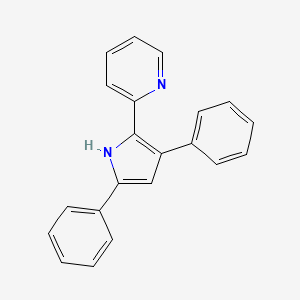
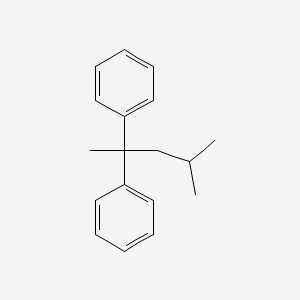
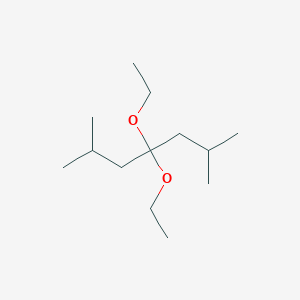
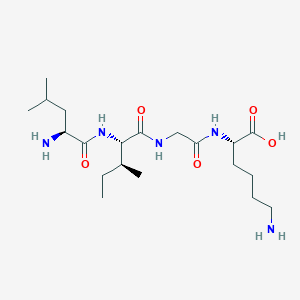
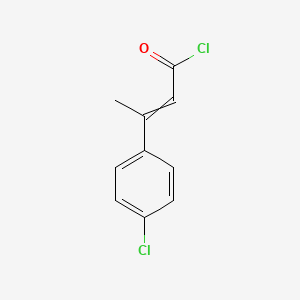
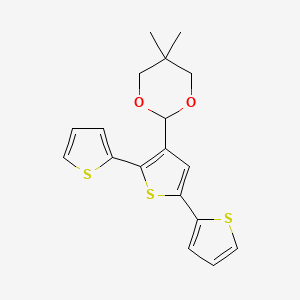
![8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL](/img/structure/B14232954.png)
